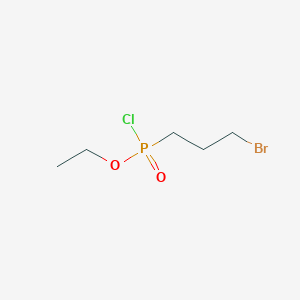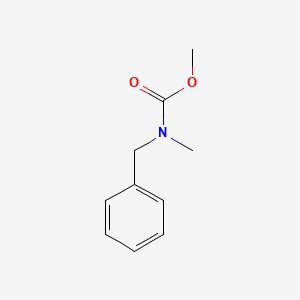
Carbamic acid, methyl(phenylmethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl(phenylmethyl)-, methyl ester is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as methyl N-phenylcarbamate and methyl phenylurethane . This compound is part of the carbamate family, which are esters of carbamic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl(phenylmethyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products
Hydrolysis: Produces alcohol and carbamic acid.
Reduction: Produces primary amines.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl(phenylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl(phenylmethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, which prevent the enzyme from catalyzing its normal reactions . This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be compared with other similar compounds such as:
Methyl carbanilate: Similar structure but lacks the phenylmethyl group.
Methyl phenylcarbamate: Similar structure but has different substituents on the phenyl ring.
Methyl phenylurethane: Similar structure but has different functional groups.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
56475-82-2 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)13-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
PXEXCTZPRFTKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


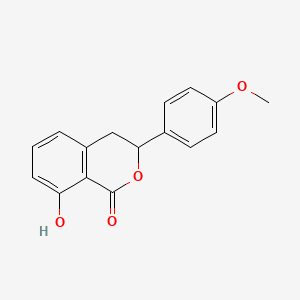
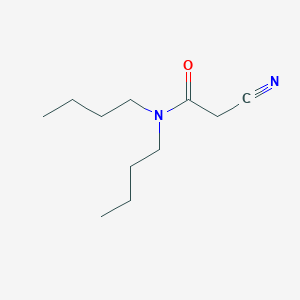

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
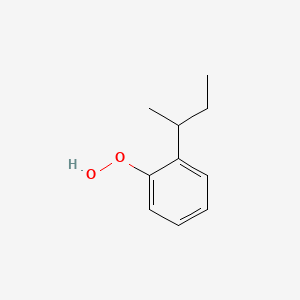
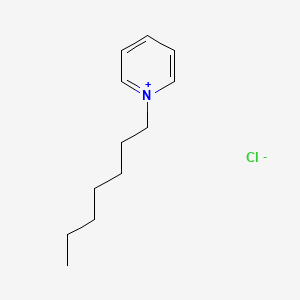
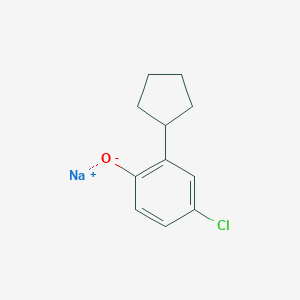
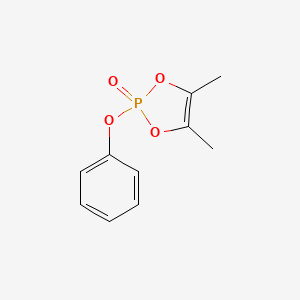
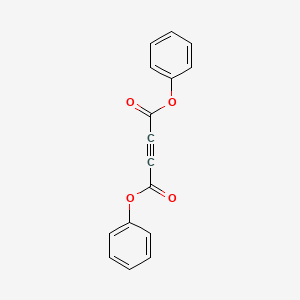
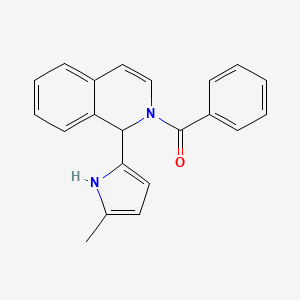
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
